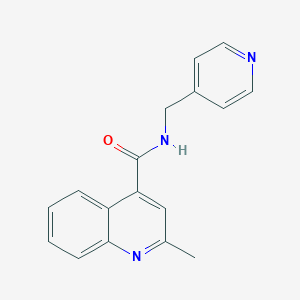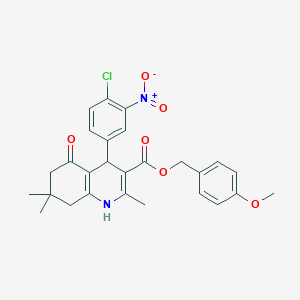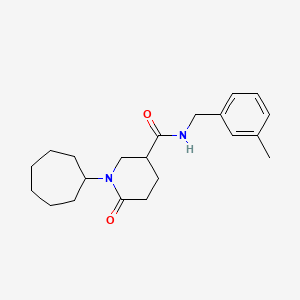
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide, also known as BRB-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamide derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to reduce the expression of genes involved in cancer cell growth and survival. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have low toxicity in animal models.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, low toxicity, and potential therapeutic applications. However, there are also limitations to using N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in lab experiments, including its limited solubility in water and its high cost.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. In addition, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, future research could explore the potential use of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in combination with other drugs to enhance its therapeutic effects.
合成方法
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been synthesized using various methods, including the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acrylamide in the presence of potassium carbonate. Both methods have been reported to yield N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide with high purity.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClN2O2/c17-11-6-9(15(22)14(18)7-11)5-10(8-20)16(23)21-13-3-1-12(19)2-4-13/h1-7,22H,(H,21,23)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNYZJUGNJLAH-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)


![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)